molecular formula C12H5Br5O B1530845 2,2',3,3',5-Pentabromodiphenyl ether CAS No. 446254-51-9

2,2',3,3',5-Pentabromodiphenyl ether

Cat. No.: B1530845
CAS No.: 446254-51-9
M. Wt: 564.7 g/mol
InChI Key: XAHYSNUYJLNDBX-UHFFFAOYSA-N
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Description

2,2’,3,3’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has been scrutinized and regulated under international treaties such as the Stockholm Convention .

Mechanism of Action

Target of Action

2,2’,3,3’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant It is known to interact with various components of the cellular machinery, potentially disrupting normal cellular function .

Mode of Action

It is known to be a persistent organic pollutant, indicating that it can remain in the environment for extended periods and resist degradation . This persistence allows it to accumulate in organisms and potentially disrupt normal biological processes.

Biochemical Pathways

It has been suggested that it may interfere with lipid metabolism, as it has been shown to induce lipid accumulation in certain cell types .

Pharmacokinetics

Due to its chemical structure and low solubility in water , it is likely to have low bioavailability and may accumulate in fatty tissues.

Result of Action

It is known to be toxic and persistent, and its accumulation in organisms can lead to various adverse effects . For example, it has been suggested that it may cause endocrine disruption and developmental effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5-Pentabromodiphenyl ether. For instance, its persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, its efficacy as a flame retardant can be affected by the specific conditions of a fire, such as the temperature and availability of oxygen .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5-Pentabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and other cellular damage. Additionally, 2,2’,3,3’,5-Pentabromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone function .

Cellular Effects

The effects of 2,2’,3,3’,5-Pentabromodiphenyl ether on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,5-Pentabromodiphenyl ether can lead to alterations in the expression of genes involved in oxidative stress response, apoptosis, and inflammation . These changes can disrupt normal cellular functions and contribute to adverse health effects, including neurotoxicity and endocrine disruption .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5-Pentabromodiphenyl ether exerts its effects through various mechanisms. One key mechanism is the binding interaction with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) . These interactions can lead to the activation or inhibition of specific gene expression pathways, resulting in changes in cellular function. Additionally, 2,2’,3,3’,5-Pentabromodiphenyl ether can inhibit or activate enzymes involved in detoxification processes, further influencing cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’,3,3’,5-Pentabromodiphenyl ether in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable and can persist in the environment for extended periods . Over time, 2,2’,3,3’,5-Pentabromodiphenyl ether can accumulate in biological tissues, leading to chronic exposure and potential long-term health effects . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress, inflammation, and other adverse cellular responses .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur . High doses of 2,2’,3,3’,5-Pentabromodiphenyl ether have been associated with neurotoxicity, reproductive toxicity, and other adverse health outcomes in animal studies .

Metabolic Pathways

2,2’,3,3’,5-Pentabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the metabolism of the compound, leading to the formation of metabolites that can be further processed or excreted by the body . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2,2’,3,3’,5-Pentabromodiphenyl ether, potentially affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2,2’,3,3’,5-Pentabromodiphenyl ether within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2,2’,3,3’,5-Pentabromodiphenyl ether can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound in tissues can vary, with higher concentrations often found in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5-Pentabromodiphenyl ether can impact its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 2,2’,3,3’,5-Pentabromodiphenyl ether can direct it to specific organelles, where it can exert its effects on cellular processes . For example, its presence in the mitochondria can influence mitochondrial function and contribute to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Commercial production of 2,2’,3,3’,5-Pentabromodiphenyl ether often involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,3,3’,5-Pentabromodiphenyl ether has been extensively studied for its applications in:

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether

Uniqueness

2,2’,3,3’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to other PBDEs, it has distinct reactivity and persistence in the environment, making it a compound of interest for both industrial applications and environmental studies .

Properties

IUPAC Name

1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYSNUYJLNDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879900
Record name BDE-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-51-9
Record name 2,2',3,3',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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